N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(4-ethylphenoxy)acetamide
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Overview
Description
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(4-ethylphenoxy)acetamide is a complex organic compound that features a unique combination of functional groups, including an azepane ring, a thiophene ring, and an ethylphenoxy acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(4-ethylphenoxy)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Azepane Ring: Starting from a suitable precursor, the azepane ring is formed through cyclization reactions.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction with a thiophene derivative.
Attachment of the Ethylphenoxy Acetamide Moiety: This step involves the reaction of the intermediate with 4-ethylphenoxy acetic acid under amide bond formation conditions, often using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(4-ethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Halogenating agents or nucleophiles like sodium hydride (NaH) are often used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(4-ethylphenoxy)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(4-ethylphenoxy)acetamide involves its interaction with specific molecular targets. The azepane ring may interact with biological receptors, while the thiophene ring can participate in electron transfer processes. The ethylphenoxy acetamide moiety may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-2-(4-methoxyphenoxy)acetamide
- N-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-2-(2-methoxyphenoxy)acetamide
Uniqueness
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(4-ethylphenoxy)acetamide is unique due to the specific positioning of the thiophene ring and the ethyl group on the phenoxy acetamide moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H30N2O2S |
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Molecular Weight |
386.6 g/mol |
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-2-ylethyl]-2-(4-ethylphenoxy)acetamide |
InChI |
InChI=1S/C22H30N2O2S/c1-2-18-9-11-19(12-10-18)26-17-22(25)23-16-20(21-8-7-15-27-21)24-13-5-3-4-6-14-24/h7-12,15,20H,2-6,13-14,16-17H2,1H3,(H,23,25) |
InChI Key |
HQRCBYJNJFRCAS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NCC(C2=CC=CS2)N3CCCCCC3 |
Origin of Product |
United States |
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